Chroman-6-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where chroman is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the sixth position. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent overreaction and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation process while minimizing the formation of by-products. The use of catalysts and advanced purification techniques, such as column chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chroman-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Chroman-6-carboxylic acid.
Reduction: 6-Hydroxymethylchroman.
Substitution: Various substituted chroman derivatives depending on the substituent introduced.
Scientific Research Applications
Chroman-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Medicine: this compound derivatives have shown potential as anti-inflammatory, antioxidant, and anticancer agents. They are being explored for their therapeutic properties in treating various diseases.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, and in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of chroman-6-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways:
Enzyme Inhibition: this compound can inhibit enzymes such as aldehyde dehydrogenases, affecting metabolic pathways that involve aldehyde intermediates.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Signal Transduction: this compound derivatives can modulate signaling pathways involved in inflammation and cell proliferation, making them potential candidates for anticancer therapy.
Comparison with Similar Compounds
Chroman-6-carbaldehyde can be compared with other similar compounds, such as:
Chroman-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position. It exhibits different reactivity and biological activity.
Chroman-2-carbaldehyde: Aldehyde group at the second position, leading to distinct chemical properties and applications.
Chroman-6-carboxylic acid: Oxidized form of this compound, used in different synthetic and biological contexts.
Uniqueness: this compound is unique due to the specific positioning of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional specificity allows for targeted modifications and the development of compounds with tailored properties for various applications.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDTNNFJDJYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424706 | |
Record name | Chroman-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-97-6 | |
Record name | Chroman-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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